Cas no 1001906-67-7 (8-methyl-4-Quinolinemethanamine hydrochloride)

8-Methyl-4-Quinolinemethanamine hydrochloride is a quinolone derivative with potential applications in pharmaceutical and chemical research. This compound is characterized by its methyl-substituted quinoline core, which may influence its binding affinity and reactivity in biological systems. The hydrochloride salt form enhances solubility and stability, making it suitable for experimental use. Its structural features suggest utility as an intermediate in the synthesis of more complex molecules or as a scaffold for drug discovery. The compound's purity and well-defined chemical properties ensure reproducibility in research settings. Proper handling and storage are recommended to maintain its integrity. Further studies are required to explore its full pharmacological potential.
8-methyl-4-Quinolinemethanamine hydrochloride structure
1001906-67-7 structure
Product Name:8-methyl-4-Quinolinemethanamine hydrochloride
CAS No:1001906-67-7
MF:C11H13ClN2
MW:208.687321424484
CID:1095857
PubChem ID:92133558
Update Time:2025-06-11

8-methyl-4-Quinolinemethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 8-methyl-4-Quinolinemethanamine hydrochloride
    • 1001906-67-7
    • (8-Methylquinolin-4-yl)methanamine hydrochloride
    • SB69110
    • (8-Methylquinolin-4-yl)methanaminehydrochloride
    • BQB90667
    • Inchi: 1S/C11H12N2.ClH/c1-8-3-2-4-10-9(7-12)5-6-13-11(8)10;/h2-6H,7,12H2,1H3;1H
    • InChI Key: FKKVWARNIHQLNM-UHFFFAOYSA-N
    • SMILES: Cl.N1C=CC(CN)=C2C=CC=C(C)C=12

Computed Properties

  • Exact Mass: 208.076726g/mol
  • Monoisotopic Mass: 208.076726g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 208.69g/mol
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 8-methyl-4-Quinolinemethanamine hydrochloride

8-Methyl-4-Quinolinemethanamine Hydrochloride (CAS No. 1001906-67-7): An Overview of Its Structure, Properties, and Applications in Pharmaceutical Research

8-Methyl-4-Quinolinemethanamine hydrochloride (CAS No. 1001906-67-7) is a versatile compound with significant potential in pharmaceutical research and development. This article provides a comprehensive overview of its chemical structure, physical and chemical properties, as well as its applications in various fields of medicinal chemistry and drug discovery.

Chemical Structure and Synthesis

The compound 8-methyl-4-quinolinemethanamine hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Its molecular formula is C12H14N2·HCl, and it has a molecular weight of approximately 222.71 g/mol. The core structure of the molecule consists of a quinoline ring with an 8-methyl substituent and an amino group attached to the 4-position, which is further protonated to form the hydrochloride salt.

The synthesis of 8-methyl-4-quinolinemethanamine hydrochloride typically involves several steps. One common approach is to start with 8-methylquinoline, which undergoes nitration followed by reduction to form the corresponding amine. The amine is then treated with hydrochloric acid to yield the hydrochloride salt. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, such as the use of transition metal catalysts and microwave-assisted synthesis.

Physical and Chemical Properties

8-Methyl-4-quinolinemethanamine hydrochloride is a white crystalline solid that is highly soluble in water and polar organic solvents such as methanol and ethanol. It has a melting point of around 235°C, which makes it suitable for various analytical techniques including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The compound exhibits strong basicity due to the presence of the amino group, which can form stable salts with acids. This property is crucial for its use in pharmaceutical formulations, where it can be easily dissolved in aqueous solutions for administration. Additionally, the quinoline ring provides the molecule with significant aromatic stability, contributing to its overall chemical robustness.

Biological Activity and Mechanism of Action

8-Methyl-4-quinolinemethanamine hydrochloride has been extensively studied for its biological activity, particularly in the context of its potential as a therapeutic agent. Research has shown that it possesses potent anti-inflammatory and anti-cancer properties. The mechanism of action is believed to involve the modulation of key signaling pathways involved in inflammation and cell proliferation.

In vitro studies have demonstrated that 8-methyl-4-quinolinemethanamine hydrochloride can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines play a critical role in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease (IBD). By reducing their levels, the compound may help alleviate symptoms associated with these conditions.

Furthermore, recent studies have explored the potential of 8-methyl-4-quinolinemethanamine hydrochloride as an anti-cancer agent. Preclinical data suggest that it can induce apoptosis in cancer cells by targeting specific signaling pathways such as the PI3K/AKT/mTOR pathway. This pathway is often dysregulated in various types of cancer, leading to uncontrolled cell growth and survival. By inhibiting this pathway, the compound may help prevent tumor progression and enhance the effectiveness of other cancer therapies.

Clinical Applications and Future Prospects

The promising biological activity of 8-methyl-4-quinolinemethanamine hydrochloride has led to increased interest in its clinical applications. Several preclinical studies have been conducted to evaluate its safety and efficacy in animal models of inflammatory diseases and cancer. These studies have shown promising results, paving the way for further clinical trials.

In addition to its potential as a standalone therapeutic agent, 8-methyl-4-quinolinemethanamine hydrochloride may also be used in combination with other drugs to enhance their therapeutic effects. For example, it could be combined with nonsteroidal anti-inflammatory drugs (NSAIDs) or chemotherapy agents to achieve synergistic effects while reducing side effects.

The future prospects for 8-methyl-4-quinolinemethanamine hydrochloride are promising. Ongoing research aims to optimize its pharmacokinetic properties, improve its bioavailability, and explore new delivery methods such as nanoparticle formulations. These advancements could further enhance its therapeutic potential and broaden its applications in clinical settings.

Safety Considerations

Safety is a critical aspect of any pharmaceutical compound's development. While early studies have shown that 8-methyl-4-quinolinemethanamine hydrochloride has a favorable safety profile, more extensive toxicological evaluations are necessary to ensure its long-term safety in humans. Preclinical toxicity studies have not reported any significant adverse effects at therapeutic doses; however, ongoing monitoring will be essential as clinical trials progress.

In conclusion, 8-methyl-4-quinolinemethanamine hydrochloride (CAS No. 1001906-67-7) is a promising compound with diverse biological activities that make it an attractive candidate for further pharmaceutical research and development. Its unique chemical structure, coupled with its potential therapeutic applications, positions it as a valuable asset in the quest for new treatments for inflammatory diseases and cancer.

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